Cloruro de 3-piridazinocarbonilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

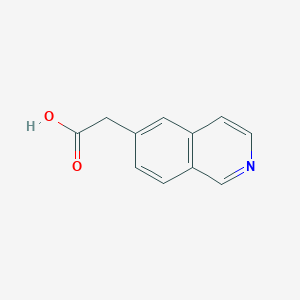

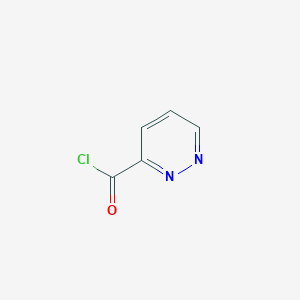

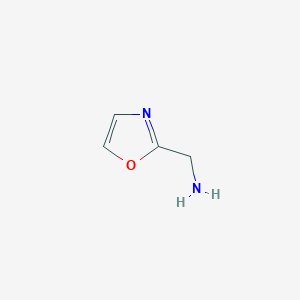

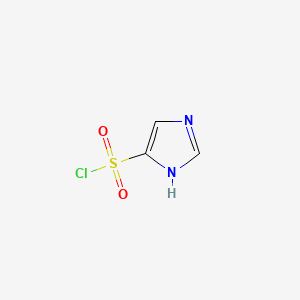

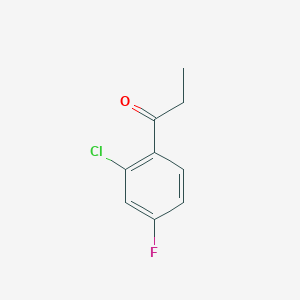

3-Pyridazinecarbonyl chloride is a chemical compound with the molecular formula C5H3ClN2O . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of 3-Pyridazinecarbonyl chloride consists of 5 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . Its molecular weight is 142.54 .Physical And Chemical Properties Analysis

3-Pyridazinecarbonyl chloride has a molecular weight of 142.54 . More specific physical and chemical properties are not detailed in the available resources.Aplicaciones Científicas De Investigación

Química Medicinal

El cloruro de 3-piridazinocarbonilo es de interés potencial en química medicinal . Los derivados de piridazina, incluido el this compound, han surgido como estructuras privilegiadas en la química heterocíclica debido a sus aplicaciones potenciales en química medicinal . Se han asociado con una plétora de actividades .

Optoelectrónica

El this compound también encuentra su aplicación en el campo de la optoelectrónica . Se utiliza particularmente como materiales fluorescentes y sensores .

Reacciones de cicloadición [3 + n]

El this compound se utiliza en reacciones de cicloadición [3 + n] . Estas reacciones representan una de las herramientas más importantes y eficientes en la síntesis de anillos heterocíclicos .

Síntesis de Anillos Heterocíclicos

Las reacciones de cicloadición [3 + n] que involucran this compound conducen a la síntesis de anillos heterocíclicos . Esta es una aplicación significativa en el campo de la síntesis orgánica y heterocíclica .

Fármacos Cardiovasculares

La piridazinona, un derivado de la piridazina, se explotó inicialmente en la búsqueda de fármacos cardiovasculares . Como el this compound es un derivado de la piridazina, se puede inferir que también puede tener aplicaciones potenciales en el desarrollo de fármacos cardiovasculares .

Agroquímicos

La piridazinona, un derivado de la piridazina, se ha utilizado en agroquímicos . Por lo tanto, el this compound, al ser un derivado de la piridazina, también puede encontrar su aplicación en el campo de los agroquímicos .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

3-Pyridazinecarbonyl chloride is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to interact with a range of biological targets and exhibit various physiological effects . .

Mode of Action

It’s known that pyridazine derivatives can interact with their targets in various ways, leading to a wide range of pharmacological activities

Biochemical Pathways

For instance, all components of vitamin B3, which include pyridazine derivatives, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH .

Result of Action

Pyridazine derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Análisis Bioquímico

Biochemical Properties

3-Pyridazinecarbonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes by forming covalent bonds with their active sites. This interaction can alter the enzyme’s activity, leading to changes in metabolic pathways. Additionally, 3-Pyridazinecarbonyl chloride can form hydrogen bonds and π-π stacking interactions with proteins, affecting their structure and function .

Cellular Effects

The effects of 3-Pyridazinecarbonyl chloride on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, which are crucial for cell signaling. This modulation can lead to changes in gene expression patterns and metabolic fluxes within the cell. Furthermore, 3-Pyridazinecarbonyl chloride can induce apoptosis in certain cell types by disrupting mitochondrial function .

Molecular Mechanism

At the molecular level, 3-Pyridazinecarbonyl chloride exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This binding often involves covalent interactions, which can be irreversible. Additionally, 3-Pyridazinecarbonyl chloride can interact with DNA and RNA, affecting gene expression. It can also modulate the activity of transcription factors, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Pyridazinecarbonyl chloride can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures. Over time, its activity may decrease due to degradation. Long-term exposure to 3-Pyridazinecarbonyl chloride can lead to persistent changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Pyridazinecarbonyl chloride vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function. At higher doses, it can induce toxic effects, such as liver and kidney damage. The threshold for these adverse effects depends on the specific animal model and the duration of exposure. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects .

Metabolic Pathways

3-Pyridazinecarbonyl chloride is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can interact with other biomolecules, affecting metabolic fluxes and metabolite levels. Additionally, 3-Pyridazinecarbonyl chloride can influence the activity of key metabolic enzymes, altering the overall metabolic profile of the cell .

Transport and Distribution

Within cells and tissues, 3-Pyridazinecarbonyl chloride is transported and distributed through various mechanisms. It can diffuse passively across cell membranes or be actively transported by specific transporters. Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of 3-Pyridazinecarbonyl chloride within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 3-Pyridazinecarbonyl chloride is crucial for its activity and function. It can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 3-Pyridazinecarbonyl chloride can affect its interactions with biomolecules and its overall biochemical activity .

Propiedades

IUPAC Name |

pyridazine-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O/c6-5(9)4-2-1-3-7-8-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSQSSQXPUBICC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598650 |

Source

|

| Record name | Pyridazine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

499770-82-0 |

Source

|

| Record name | Pyridazine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride](/img/structure/B1319139.png)

![1-Azaspiro[4.5]decan-8-ol](/img/structure/B1319150.png)

![5-Iodobenzo[d]thiazole](/img/structure/B1319155.png)

![2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B1319158.png)

![4-Fluorobenzo[b]thiophene](/img/structure/B1319160.png)

![6-Fluorobenzo[b]thiophene](/img/structure/B1319161.png)